2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
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Overview
Description
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Substituents: The 4-chlorophenyl and 5-methoxy groups are introduced through electrophilic aromatic substitution reactions.
Acylation: The indole derivative is then acylated with 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acylated indole with 4-methoxybenzylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(4-chlorophenyl)carbonyl]-1H-indol-3-yl}-N-(4-methoxybenzyl)acetamide: Lacks the 5-methoxy and 2-methyl groups.
2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-1H-indol-3-yl}-N-benzylacetamide: Lacks the 2-methyl group and has a different benzyl substitution.
Uniqueness
The presence of the 5-methoxy and 2-methyl groups in 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE may confer unique biological activities and chemical reactivity compared to similar compounds. These structural differences can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C27H25ClN2O4 |
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Molecular Weight |
476.9g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H25ClN2O4/c1-17-23(15-26(31)29-16-18-4-10-21(33-2)11-5-18)24-14-22(34-3)12-13-25(24)30(17)27(32)19-6-8-20(28)9-7-19/h4-14H,15-16H2,1-3H3,(H,29,31) |
InChI Key |
AMWAJXHAKCWFJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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